2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione
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Overview
Description
2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the Bucherer–Bergs reaction, which involves the catalytic hydrogenation and oxidation of 4-methoxycyclohexan-1-one . Another approach involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, the use of catalytic hydrogenation and oxidation under controlled conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione undergoes various chemical reactions, including:
Oxidation: Catalytic hydrogenation and oxidation are key steps in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions:
Catalytic Hydrogenation: Utilizes catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Often involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticonvulsant agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can have therapeutic potential in various inflammatory diseases.
Comparison with Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]decan-3-One: Known for its anti-ulcer activity.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Used in antimicrobial applications.
Uniqueness: 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione stands out due to its unique spiro-connected bicyclic structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2,3-diazaspiro[4.5]dec-1-ene-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-1-3-8(4-2-6)5-9-10-7(8)12/h5H,1-4H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPSZUDXKFDCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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